molecular formula C45H54F2N4O8·C4H6O6 B600776 Vinflunine tartrate CAS No. 1201898-17-0

Vinflunine tartrate

Cat. No. B600776
M. Wt: 967.02
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Vinflunine Tartrate is a new vinca alkaloid uniquely fluorinated with the properties of mitotic-arresting and tubulin-interacting activity . It is a third-generation member of the vinca alkaloid family with anti-tumor actions . It was first described in 1998 at the Pierre Fabre research center in France .


Synthesis Analysis

Vinflunine is obtained by semisynthesis using superacidic chemistry to selectively introduce two fluorine atoms at the 20′ position of the catharanthine moiety . The low yield of these vinca alkaloids from the plant and the difficulty of meeting their huge colossal demand around the globe prompted researchers to create a variety of approaches .


Molecular Structure Analysis

The molecular weight of Vinflunine tartrate is 967.02 . The chemical formula is C49H60F2N4O14 . The structure of Vinflunine tartrate can be found in the DrugBank database .


Chemical Reactions Analysis

Vinflunine, at the lowest effective concentrations, interacts with the Vinca alkaloid binding site on tubulin, suppresses microtubule dynamics, and causes cell cycle arrest .


Physical And Chemical Properties Analysis

Vinflunine Tartrate is soluble in DMSO > 10 mM . For obtaining a higher solubility, the tube can be warmed at 37° and shaken in the ultrasonic bath for a while . The stock solution can be stored below -20° for several months .

Scientific Research Applications

  • Characterization of Vinflunine Tartrate Liposomes : Vinflunine tartrate-loaded liposomes (VT-L) showed significantly higher anti-tumor effects and lower toxicity in comparison to vinflunine tartrate injection (VT-I) in a study involving human non-small cell lung carcinoma A549 in nude mice (Zou et al., 2011).

  • Anti-angiogenic and Vascular-disrupting Activities : Vinflunine demonstrated anti-angiogenic properties by inhibiting endothelial cell migration and organization into capillary-like structures, suggesting its potential in disrupting tumor vasculature and reducing metastasis (Kruczynski et al., 2006).

  • Preclinical Anticancer Properties : Vinflunine's unique tubulin-interacting properties and in vitro synergy with other chemotherapy agents like cisplatin and doxorubicin indicate its potential as part of combination therapy. It has also shown superior antitumor activity in various tumor models compared to other Vinca alkaloids (Kruczynski & Hill, 2001).

  • Clinical Activity in Various Solid Tumors : Clinical studies have shown vinflunine's activity against different tumor types, including transitional cell carcinoma of the urothelium, breast cancer, non-small cell lung cancer, and pleural mesothelioma. Its unique mechanism of action and manageable toxicity profile highlight its therapeutic promise (Bellmunt et al., 2008).

  • Mechanisms of Cell Death Induction : In preclinical studies, vinflunine induced apoptosis in leukemia cells, with mechanisms involving caspases activation and Bcl-2 modulation, suggesting a specific pathway for its anticancer effects (Kruczynski et al., 2002).

  • Phase III Trial in Transitional Cell Carcinoma : A randomized phase III study demonstrated the effectiveness of vinflunine in combination with best supportive care for advanced transitional cell carcinoma of the urothelial tract, post platinum-containing regimen (Bellmunt et al., 2009).

  • Antitumor and Anti-angiogenic Activities : Vinflunine's antitumor effect is attributed to its modulation of microtubule dynamics, inducing apoptosis at non-cytotoxic concentrations. It also exerts antiangiogenic and antivascular activity, supporting its clinical development (Braguer et al., 2008).

  • Vinflunine as a Microtubule Inhibitor Agent : Vinflunine, the first fluorinated microtubule inhibitor of the Vinca alkaloids, has shown efficacy in phase II studies for various cancers, leading to phase III trials (Bennouna et al., 2008).

Safety And Hazards

Vinflunine Tartrate should be handled with care to avoid dust formation. Avoid breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas .

Future Directions

Vinflunine is currently in phase III trial assessment in patients with (second line) transitional cell carcinoma of the urothelium and first-line advanced breast cancer . The efficacy of vinflunine in patients with advanced non–small cell lung cancer previously treated with a platinum-containing regimen was confirmed by a large phase III trial . There is a need for new, efficacious chemotherapeutic agents that are associated with increased response rates and with limited and manageable toxicity .

properties

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-4-[(12S,14R,16R)-16-(1,1-difluoroethyl)-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H54F2N4O8.C4H6O6/c1-8-42-14-11-16-51-17-15-43(36(42)51)30-19-31(34(56-5)20-33(30)49(4)37(43)45(55,40(54)58-7)38(42)59-25(2)52)44(39(53)57-6)21-26-18-27(41(3,46)47)23-50(22-26)24-29-28-12-9-10-13-32(28)48-35(29)44;5-1(3(7)8)2(6)4(9)10/h9-14,19-20,26-27,36-38,48,55H,8,15-18,21-24H2,1-7H3;1-2,5-6H,(H,7,8)(H,9,10)/t26-,27-,36+,37-,38-,42-,43-,44+,45+;1-,2-/m11/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXONSEMUKVZUON-SYVFVGEFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12C=CCN3C1C4(CC3)C(C(C2OC(=O)C)(C(=O)OC)O)N(C5=CC(=C(C=C45)C6(CC7CC(CN(C7)CC8=C6NC9=CC=CC=C89)C(C)(F)F)C(=O)OC)OC)C.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@]12C=CCN3[C@@H]1[C@]4(CC3)[C@H]([C@]([C@@H]2OC(=O)C)(C(=O)OC)O)N(C5=CC(=C(C=C45)[C@]6(C[C@H]7C[C@H](CN(C7)CC8=C6NC9=CC=CC=C89)C(C)(F)F)C(=O)OC)OC)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H60F2N4O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00692888
Record name PUBCHEM_53245637
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00692888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

967.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 53245637

CAS RN

1201898-17-0
Record name PUBCHEM_53245637
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00692888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
7
Citations
WW Zou, DH Wang, CY Sun, JB Han, Q Yin… - Yao xue xue bao …, 2011 - europepmc.org
Vinflunine tartrate-loaded liposomes (VT-L) with two drug-to-lipid ratios were prepared by pH gradient method. Vesicle size and zeta potential were determined by the Zetasizer Nano ZS…
Number of citations: 1 europepmc.org
I Fischer, AC Nickel, N Qin, K Taban, D Pauck… - Cells, 2020 - mdpi.com
… Here, no effect was detected for vinflunine tartrate (Rank 18) when using GI 50 as the … (23), rigosertib sodium (25), and the above-mentioned vinflunine tartrate (63) were missing. …
Number of citations: 3 www.mdpi.com
Z Li, H Li, C Wang, J Xu, V Singh, D Chen… - … Pharmaceutica Sinica B, 2016 - Elsevier
In an answer to the challenge of enzymatic instability and low oral bioavailability of proteins/peptides, a new type of drug-delivery vesicle has been developed. The preparation, based …
Number of citations: 30 www.sciencedirect.com
V Marquardt - 2019 - docserv.uni-duesseldorf.de
Advances in next generation genomic technologies have yielded remarkable progress in our understanding of the biology underlying brain tumors and helped to identify distinct …
Number of citations: 3 docserv.uni-duesseldorf.de
GC Forcina - 2021 - search.proquest.com
Regulated cell death is a fundamental biological phenomenon important for the maintenance of homeostasis and misregulated in disease. Cell death can be executed by several …
Number of citations: 0 search.proquest.com
GV Raja - 2017 - digitalcommons.library.tmc.edu
GSK3B regulates epithelial-mesenchymal transition and cancer stem cell properties and is a novel drug target for triple-negative Page 1 The Texas Medical Center Library …
Number of citations: 3 digitalcommons.library.tmc.edu
邹伟伟, 王栋海, 孙春艳, 韩景宾, 尹青, 杨清敏… - 药学学报, 2011 - cqvip.com
… (vinflunine tartrate-loaded liposomes,VT-L).运用激光粒度仪考察了脂质体的粒径分布和zeta电位;阳离子交换树脂-离心法测定了包封率;以酒石酸长春氟宁注射液(vinflunine tartrate injection,…
Number of citations: 1 www.cqvip.com

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